3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRXMGCPYKITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects. They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various cellular changes. For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and leading to cell death.
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets. For example, inhibition of Hsp90 can disrupt protein folding and degrade oncogenic proteins, affecting cell survival and proliferation pathways. Similarly, inhibition of TrxR can disrupt redox homeostasis, leading to oxidative stress.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tubulin, it could lead to cell cycle arrest and apoptosis. If it inhibits Hsp90, it could lead to the degradation of oncogenic proteins and induce cell death.
Biological Activity
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Chemical Formula : CHNO
- Molecular Weight : 357.42 g/mol
The compound features a benzamide backbone with three methoxy groups and a methoxyphenyl oxane moiety, which contributes to its biological activity.
Biological Activity Overview
Research has indicated that derivatives of 3,4,5-trimethoxy compounds exhibit a range of biological activities. The following sections summarize specific activities observed in studies.
Antitumor Activity
Studies have shown that compounds similar to 3,4,5-trimethoxy derivatives possess significant antitumor properties. For instance:
- Mechanism : These compounds may induce apoptosis in cancer cells by modulating various signaling pathways.
- Case Study : A related compound demonstrated an IC value of 0.15 µg/mL against EL-4 cells, indicating potent cytotoxic effects .
Antimicrobial Properties
The antimicrobial activity of trimethoxy derivatives has also been documented:
- Activity Spectrum : Effective against various bacterial strains and fungi.
- Research Findings : A study reported that certain trimethoxy compounds inhibited the growth of resistant bacterial strains at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
Inflammation modulation is another significant aspect of the biological activity of these compounds:
- Mechanism : They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Experimental Evidence : In vitro studies indicated a reduction in TNF-alpha production in macrophages treated with trimethoxy compounds .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Methoxy Substitution : The presence of multiple methoxy groups enhances lipophilicity and bioavailability.
- Oxane Moiety Influence : The oxane structure appears to play a critical role in improving the compound's interaction with biological targets .
Data Table: Biological Activities Summary
| Activity Type | Observed Effects | IC Values |
|---|---|---|
| Antitumor | Induces apoptosis | 0.15 µg/mL (EL-4 cells) |
| Antimicrobial | Inhibits growth of resistant strains | 50 µg/mL |
| Anti-inflammatory | Reduces TNF-alpha production | Not specified |
Chemical Reactions Analysis
Hydrolytic Stability
The benzamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Cleavage of the amide bond at 100°C in 6M HCl yields 3,4,5-trimethoxybenzoic acid and the oxane-containing amine .
-
Alkaline Hydrolysis : Slower degradation in NaOH (1M, 80°C) due to steric hindrance from the oxane ring.
Hydrolysis Rates
| Condition | Half-Life | Products |
|---|---|---|
| 6M HCl, 100°C | 2.5 hr | Benzoic acid + amine |
| 1M NaOH, 80°C | >24 hr | Partial degradation |
Functional Group Reactivity
-
Methoxy Groups : Resist nucleophilic substitution but undergo demethylation with BBr₃ at −78°C to form phenolic derivatives .
-
Oxane Ring : Stable under mild conditions but opens in concentrated H₂SO₄, forming a carbocation intermediate that reacts with nucleophiles (e.g., water or alcohols).
Demethylation Example
Derivatization Reactions
The amine moiety enables further functionalization:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts.
-
Acylation : Treatment with acetic anhydride acetylates the free amine.
Derivative Examples
| Reaction Type | Product | Application |
|---|---|---|
| Alkylation | N-Methylated derivative | Enhanced solubility |
| Acylation | Acetamide analog | Prodrug potential |
Interaction with Biological Targets
While not a direct chemical reaction, the compound’s binding to tubulin involves:
-
Hydrogen Bonding : Methoxy groups interact with β-tubulin’s polar residues.
-
π-Stacking : The aromatic benzamide ring aligns with hydrophobic pockets.
Binding Affinity Data
| Target | Kd (µM) | Mechanism |
|---|---|---|
| Tubulin | 0.45 | Disrupts polymerization |
| Topoisomerase II | 12.3 | Weak inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzamides with Halogen or Hydroxy Groups
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ():
This analog replaces the oxane ring with a 4-bromophenyl group. The bromine atom acts as an electron-withdrawing group, reducing electron density on the aromatic ring compared to the methoxy-substituted oxane in the target compound. Crystal structure analysis reveals intermolecular N–H···O hydrogen bonding, which may influence solubility and crystallinity .- Key differences:
- Higher lipophilicity in the oxane-containing compound due to methoxy groups.
Bromophenyl analogs may exhibit stronger intermolecular interactions (e.g., halogen bonding).
- This substitution pattern could modulate bioavailability and metabolic stability .
Heterocyclic Derivatives
- 1,3,4-Oxadiazoles (LMM5 and LMM11, ): These compounds feature a 1,3,4-oxadiazole ring instead of the oxane moiety. LMM5 and LMM11 demonstrate antifungal activity against Candida albicans, likely due to thioredoxin reductase inhibition.
1,2,4-Triazole Derivatives ():
Triazole-containing analogs (e.g., compounds 7–9) exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS–H at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹). The oxane ring in the target compound lacks such tautomeric flexibility, which may reduce metabolic instability .
Sulfonamide and Piperidine Derivatives
- This contrasts with the electron-donating methoxy groups in the oxane-containing compound .
- N-{4-[Acetyl(methyl)amino]phenyl}-3,4,5-trimethoxybenzamide (): The acetyl-methylamino group adds steric hindrance and hydrogen-bonding capacity, which may influence pharmacokinetic properties compared to the oxane-linked compound .
Key Notes and Implications
Structural Flexibility vs.
Electronic Effects: Methoxy groups enhance electron density on the benzamide ring, contrasting with halogen or sulfonyl substituents in analogs.
Biological Relevance: Antifungal activity in oxadiazole analogs () suggests the target compound could be optimized for similar applications by modifying the oxane moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
